Cas no 23211-84-9 (Cevane-3,4,7,14,15,16,20-heptol, 4,9-epoxy-, 3-[(2S,3R)-3-(acetyloxy)-2-hydroxy-2-methylbutanoate] 15-[(2R)-2-methylbutanoate], (3β,4α,7α,15α,16β)- (9CI))

Cevane-3,4,7,14,15,16,20-heptol, 4,9-epoxy-, 3-[(2S,3R)-3-(acetyloxy)-2-hydroxy-2-methylbutanoate] 15-[(2R)-2-methylbutanoate], (3β,4α,7α,15α,16β)- (9CI) structure
23211-84-9 structure
Product Name:Cevane-3,4,7,14,15,16,20-heptol, 4,9-epoxy-, 3-[(2S,3R)-3-(acetyloxy)-2-hydroxy-2-methylbutanoate] 15-[(2R)-2-methylbutanoate], (3β,4α,7α,15α,16β)- (9CI)
CAS No:23211-84-9
MF:C39H61NO13
MW:751.90055346489
CID:268390
Update Time:2024-03-01

Cevane-3,4,7,14,15,16,20-heptol, 4,9-epoxy-, 3-[(2S,3R)-3-(acetyloxy)-2-hydroxy-2-methylbutanoate] 15-[(2R)-2-methylbutanoate], (3β,4α,7α,15α,16β)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Cevane-3,4,7,14,15,16,20-heptol,4,9-epoxy-, 3-[(2S,3R)-3-(acetyloxy)-2-hydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,7a,15a,16b)- (9CI)
    • Cevane-3,4,7,14,15,16,20-heptol,4,9-epoxy-, 3-[(2S,3R)-3-(acetyloxy)-2-hydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate],
    • 2H-4,16a-Epoxybenzo[7,8]fluoreno[2,1-b]quinolizine,cevane-3,4,7,14,15,16,20-heptol deriv.
    • 7-O-Deacetylgermitetrine
    • Cevane-3,4,7,14,15,16,20-heptol,4,9-epoxy-, 3-[3-(acetyloxy)-2-hydroxy-2-methylbutanoate]15-(2-methylbutanoate), [3b(2S,3R),4a,7a,15a(R),16b]-
    • Cevane-3b,4b,7a,14,15a,16b,20-heptol, 4,9-epoxy-,3-((-)-erythro-2,3-dihydroxy-2-methylbutyrate 3-acetate) 15-((-)-2-methylbutyrate)(8CI)
    • Deacetylgermitetrine
    • Germinaline
    • Cevane-3,4,7,14,15,16,20-heptol, 4,9-epoxy-, 3-[(2S,3R)-3-(acetyloxy)-2-hydroxy-2-methylbutanoate] 15-[(2R)-2-methylbutanoate], (3β,4α,7α,15α,16β)- (9CI)
    • Inchi: 1S/C39H61NO13/c1-9-19(3)32(44)52-31-29(43)28-22(17-40-16-18(2)10-11-26(40)36(28,8)47)23-15-37-30(38(23,31)48)24(42)14-25-34(37,6)13-12-27(39(25,49)53-37)51-33(45)35(7,46)20(4)50-21(5)41/h18-20,22-31,42-43,46-49H,9-17H2,1-8H3/t18-,19+,20+,22+,23-,24+,25-,26-,27+,28-,29+,30-,31-,34-,35+,36-,37+,38-,39-/m0/s1
    • InChI Key: CPINTEKYWNYXNP-FHXKTYCZSA-N
    • SMILES: [C@]123O[C@]4([C@H]([C@]1(C)CC[C@H]4OC([C@](C)(O)[C@@H](C)OC(C)=O)=O)C[C@@H](O)[C@@H]2[C@]1([C@@H](C3)[C@@H]2[C@H]([C@](O)(C)[C@H]3N(C2)C[C@@H](C)CC3)[C@@H](O)[C@@H]1OC([C@@H](CC)C)=O)O)O

Computed Properties

  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 53
  • XLogP3: 1.161
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